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2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline Documentation Hub

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  • Product: 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline
  • CAS: 383148-06-9

Core Science & Biosynthesis

Foundational

Discovery and synthesis of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,3-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The quinoxaline scaffold is a privileged structure in pharmacology, known for a wide array of biological activities including anticancer, antiviral, and antibacterial properties.[1][2][3][4] This document details a scientifically-grounded, two-step synthetic strategy, commencing with the classical Hinsberg condensation to form a key halo-intermediate, followed by a modern palladium-catalyzed Buchwald-Hartwig amination to introduce the N-methylpiperazine moiety. The rationale behind reagent selection, reaction conditions, and mechanistic pathways is thoroughly discussed, providing researchers with the necessary insights for successful synthesis and future derivatization.

Introduction to the Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

Quinoxaline, a fused heterocycle composed of a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1][5][6] Its derivatives are integral to numerous pharmacologically active agents, acting as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[1][7][8] The structural rigidity of the quinoxaline core, combined with its capacity for diverse substitutions, allows for fine-tuning of its physicochemical and pharmacological properties.

The target molecule, 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline , incorporates three key structural features:

  • The Quinoxaline Core: Provides the fundamental bicyclic aromatic system, a known pharmacophore.

  • 2,3-Dimethyl Substitution: These alkyl groups enhance lipophilicity, which can influence cell membrane permeability and target engagement.

  • 6-(4-methylpiperazin-1-yl) Group: The piperazine ring is a common motif in CNS-active and anticancer drugs. The terminal N-methyl group and the basicity of the piperazine nitrogen often improve aqueous solubility and allow for salt formation, which are critical for drug formulation and bioavailability.

Given the therapeutic potential of this structural class, a reliable and scalable synthetic route is paramount for further investigation and drug development efforts.[4][9]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target compound suggests a disconnection at the C-N bond between the quinoxaline C6 position and the piperazine nitrogen. This is a classic disconnection for which the Buchwald-Hartwig amination is the premier forward-synthetic tool.[10] This cross-coupling reaction is renowned for its efficiency in forming C-N bonds with high functional group tolerance.[11][12]

This leads to two key synthons:

  • A halogenated quinoxaline precursor, 6-Bromo-2,3-dimethylquinoxaline .

  • 1-Methylpiperazine .

The 6-Bromo-2,3-dimethylquinoxaline intermediate can be readily synthesized via the well-established Hinsberg quinoxaline synthesis, which involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][13] In this case, the precursors are 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione) . Both starting materials are commercially available and cost-effective, making this a highly practical approach.

G cluster_0 Synthons cluster_1 Starting Materials Target 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline Disconnect C-N Disconnection (Buchwald-Hartwig) Target->Disconnect Intermediate 6-Bromo-2,3-dimethylquinoxaline Disconnect->Intermediate Piperazine 1-Methylpiperazine Disconnect->Piperazine Disconnect2 C=N Disconnection (Hinsberg Condensation) Intermediate->Disconnect2 Diamine 4-Bromo-1,2-phenylenediamine Disconnect2->Diamine Diketone Diacetyl (2,3-Butanedione) Disconnect2->Diketone G cluster_start Starting Materials cluster_step1 Step 1: Hinsberg Condensation cluster_step2 Step 2: Buchwald-Hartwig Amination SM1 4-Bromo-1,2- phenylenediamine Proc1 EtOH, Acetic Acid Reflux, 4h SM1->Proc1 SM2 Diacetyl SM2->Proc1 Intermediate Intermediate: 6-Bromo-2,3-dimethylquinoxaline Proc1->Intermediate Proc2 Pd₂(dba)₃, XPhos NaOtBu, Toluene 100°C, 18h Intermediate->Proc2 Final_Product Final Product: 2,3-Dimethyl-6-(4-methylpiperazin- 1-yl)quinoxaline Proc2->Final_Product SM3 1-Methylpiperazine SM3->Proc2

Sources

Protocols & Analytical Methods

Method

Using 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline in cell-based assays

Using 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline in Cell-Based Assays Application Note: Phenotypic and Mechanistic Profiling in Cancer Models Introduction & Biological Context 2,3-Dimethyl-6-(4-methylpiperazin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Using 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline in Cell-Based Assays

Application Note: Phenotypic and Mechanistic Profiling in Cancer Models

Introduction & Biological Context

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline is a bioactive small molecule belonging to the quinoxaline-piperazine class. This scaffold is a privileged structure in medicinal chemistry, widely investigated for two primary mechanisms of action in oncology:

  • Tyrosine Kinase Inhibition (TKI): The quinoxaline core mimics the adenine ring of ATP, allowing it to function as a Type I ATP-competitive inhibitor against receptor tyrosine kinases (RTKs) such as PDGFR , VEGFR , and c-Kit .

  • Multidrug Resistance (MDR) Modulation: The N-methylpiperazine moiety at position 6 imparts amphiphilic properties and basicity, features critical for interacting with the drug-binding pocket of P-glycoprotein (P-gp/ABCB1) . This allows the compound to inhibit drug efflux pumps, resensitizing resistant cancer cells to chemotherapeutics like Doxorubicin or Paclitaxel.

This guide details the protocols for solubilization, cytotoxicity profiling, and mechanistic validation of this compound in cell-based assays.

Preparation & Handling

Critical Quality Attribute (CQA): The piperazine nitrogen is basic (pKa ~9.0), making the compound pH-sensitive. Improper solubilization can lead to micro-precipitation in cell culture media.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW = 256.35 g/mol . To make 1 mL of 20 mM stock, weigh 5.13 mg of powder.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles).

Working Solution (Media Preparation)
  • Step 1: Dilute the DMSO stock 1:1000 into serum-free media to create a 2x or 10x intermediate.

  • Step 2: Vortex immediately.

  • Step 3: Inspect for turbidity. If precipitation occurs, sonicate for 5 minutes at 37°C.

  • Final DMSO Limit: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) to avoid solvent toxicity.

Experimental Design: Core Assays

Workflow Overview

The evaluation of this compound typically follows a tiered approach:

  • Phenotypic Screening: Determine antiproliferative potency (

    
    ).
    
  • Target Engagement: Assess inhibition of phosphorylation (Kinase activity).

  • Functional Rescue: Evaluate MDR reversal potential.

ExperimentalWorkflow cluster_Assays Cell-Based Assays Stock Stock Prep (20 mM in DMSO) Dilution Serial Dilution (1:3 steps) Stock->Dilution Cyto Cytotoxicity (MTT/CCK-8) Dilution->Cyto WB Western Blot (p-PDGFR/p-VEGFR) Dilution->WB MDR MDR Reversal (Co-treatment w/ Dox) Dilution->MDR Analysis Data Analysis (IC50 / Combination Index) Cyto->Analysis WB->Analysis MDR->Analysis

Caption: Experimental workflow for profiling 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline, moving from stock preparation to parallel phenotypic and mechanistic assays.

Protocol A: Cytotoxicity & IC50 Determination

Objective: Quantify the antiproliferative effect on sensitive vs. resistant cell lines.

Materials:

  • Cell Lines: A549 (Lung), HCT116 (Colon), or MCF-7/ADR (Resistant Breast).

  • Reagent: CCK-8 (Cell Counting Kit-8) or MTT. CCK-8 is preferred for higher sensitivity and lower toxicity.

Step-by-Step Procedure:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound.

    • Dose Range: 0, 0.1, 0.3, 1, 3, 10, 30, 100 µM (8-point dose-response).

    • Controls: DMSO vehicle control (0 µM) and Positive Control (e.g., Sunitinib 10 µM).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 10 µL of CCK-8 reagent per well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

  • Analysis: Normalize to vehicle control (100% viability). Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate

    
    .
    

Protocol B: Multidrug Resistance (MDR) Reversal Assay

Objective: Determine if the compound inhibits P-gp, thereby restoring sensitivity to chemotherapeutics in resistant cells.[1][2][3]

Mechanism: The 6-(4-methylpiperazin-1-yl) moiety acts as a competitive substrate or inhibitor of the P-gp efflux pump, preventing the export of cytotoxic drugs.

MDR_Mechanism Drug Chemo Drug (Doxorubicin) Pgp P-glycoprotein (Efflux Pump) Drug->Pgp Substrate CellDeath Apoptosis / Cell Death Drug->CellDeath Accumulation Quinoxaline Quinoxaline Probe (Inhibitor) Quinoxaline->Pgp Blocks Efflux Pgp->Drug Efflux (Resistance)

Caption: Mechanism of MDR reversal. The quinoxaline compound blocks the P-gp pump, allowing Doxorubicin to accumulate intracellularly and induce apoptosis.

Step-by-Step Procedure:

  • Cell Model: Use a P-gp overexpressing line (e.g., K562/ADR or MCF-7/ADR ).

  • Design:

    • Group A (Control): Doxorubicin alone (Serial dilution: 0.01 – 100 µM).

    • Group B (Combination): Doxorubicin (Serial dilution) + Fixed concentration of Quinoxaline (e.g., 5 µM or 10 µM).

    • Note: The fixed concentration of the Quinoxaline must be sub-cytotoxic (e.g., < IC10) determined from Protocol A.

  • Incubation: 72 hours.

  • Calculation: Calculate the Reversal Fold (RF) :

    
    
    
    • Interpretation: An RF > 2.0 indicates significant MDR reversal activity.

Protocol C: Target Engagement (Western Blot)

Objective: Confirm inhibition of upstream receptor tyrosine kinases (e.g., PDGFR, VEGFR) or downstream signaling (Akt/ERK).

Step-by-Step Procedure:

  • Starvation: Seed cells in 6-well plates. Once 70% confluent, switch to serum-free media for 12–24 hours to reduce basal phosphorylation.

  • Pre-treatment: Add the Quinoxaline compound (e.g., 1, 5, 10 µM) for 2 hours .

  • Stimulation: Stimulate cells with the specific ligand (e.g., PDGF-BB 50 ng/mL or VEGF 50 ng/mL) for 15 minutes .

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF). Lyse in RIPA buffer.

  • Detection: Blot for:

    • p-PDGFR

      
       (Tyr751)  or p-VEGFR2 (Tyr1175) .
      
    • p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204) .

    • Total Protein (Loading Control:

      
      -Actin or GAPDH).
      
  • Result: A dose-dependent decrease in phospho-bands relative to total protein confirms kinase inhibition.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation in Media High concentration / pH shockDo not exceed 100 µM in media. Pre-dilute in serum-free media before adding to cells.
High Background in MTT Reduction by compoundSome quinoxalines can directly reduce tetrazolium salts. Use a "Compound Only" blank well or switch to CellTiter-Glo (ATP assay).
No IC50 Convergence Drug ResistanceThe cell line might express high P-gp levels. Try the MDR Reversal assay (Protocol B) instead of direct cytotoxicity.[1][2]
Variable Western Blot Phosphatase activityEnsure lysis buffer contains fresh Sodium Orthovanadate (1 mM) and keep lysates on ice at all times.

References

  • MDR Reversal by Quinoxalines: Carta, A., et al. (2024).[1][2] Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. European Journal of Medicinal Chemistry. [1]

  • Kinase Inhibition (General Scaffold): Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.

  • Quinoxaline Synthesis & Activity: Bekhradnia, A., et al. (2021). Green synthesis, anti-proliferative evaluation... of novel 2-piperazinyl quinoxaline derivatives. RSC Advances.

  • Chemical Structure Data: BLD Pharm. 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline and derivatives.

Sources

Application

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline as a potential anticancer agent

Introduction & Therapeutic Rationale 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (referred to herein as QXP-M ) represents a refined lead compound in the class of nitrogen-containing heterocycles. Quinoxalines are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (referred to herein as QXP-M ) represents a refined lead compound in the class of nitrogen-containing heterocycles. Quinoxalines are "privileged scaffolds" in medicinal chemistry due to their ability to mimic ATP in kinase binding pockets and intercalate into DNA base pairs.

Structural Logic & Mechanism[1]
  • Quinoxaline Core: Provides a planar, electron-deficient aromatic system capable of

    
    -
    
    
    
    stacking interactions with DNA base pairs and hydrophobic interactions within kinase ATP-binding clefts.
  • 2,3-Dimethyl Substitution: Enhances lipophilicity (

    
    ) for membrane permeability and blocks the C2/C3 positions from rapid oxidative metabolism (e.g., by aldehyde oxidase), a common liability in unsubstituted quinoxalines.
    
  • 6-(4-Methylpiperazin-1-yl) Moiety: The critical pharmacophore. The basic nitrogen of the N-methylpiperazine improves aqueous solubility (pKa

    
     7.8) and often forms a salt bridge with conserved aspartate/glutamate residues in kinase active sites (e.g., EGFR, VEGFR).
    

Primary Applications:

  • Target: Dual-mode inhibition (Tyrosine Kinase inhibition + DNA Intercalation).

  • Indication: Solid tumors (Colorectal, Breast, and Glioblastoma).

  • Solubility: High (in acidic/physiological pH due to piperazine protonation).

Preparation & Handling

Physicochemical Properties
PropertyValueNotes
Molecular Formula

MW 256.35 g/mol
Appearance Yellow to Orange crystalline solidTypical of quinoxalines
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low at neutral pH, High at pH < 5)
Storage -20°C, Desiccated, Protect from LightHygroscopic
Stock Solution Protocol

Objective: Prepare a 10 mM stock solution for in vitro assays.

  • Weigh 2.56 mg of QXP-M powder.

  • Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber microcentrifuge tubes (50

    
    L each) to avoid freeze-thaw cycles.
    
  • Store at -20°C. Stable for 6 months.

Working Solution: Dilute 1:1000 in cell culture media to achieve 10


M screening concentration (0.1% DMSO final).

Experimental Protocols

Chemical Synthesis Workflow (SNAr Route)

Rationale: This route avoids expensive palladium catalysts by utilizing the electron-deficient nature of the quinoxaline ring for Nucleophilic Aromatic Substitution.

Step 1: Quinoxaline Ring Closure

  • Combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and 2,3-butanedione (1.1 eq) in Ethanol.

  • Reflux for 2 hours. The condensation is rapid.

  • Cool to 0°C. Filter the precipitate (6-fluoro-2,3-dimethylquinoxaline).

  • Yield: ~85-90%.

Step 2: Piperazine Coupling (SNAr)

  • Dissolve 6-fluoro-2,3-dimethylquinoxaline (1.0 eq) in DMSO or DMF.

  • Add N-methylpiperazine (3.0 eq) and

    
     (2.0 eq).
    
  • Heat to 120°C for 12-16 hours. (The 2,3-methyl groups donate electrons, making the ring slightly less reactive, requiring higher heat than unsubstituted quinoxalines).

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Hexane.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., HCT-116, MCF-7).

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add QXP-M serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Include DMSO control (Vehicle) and Doxorubicin (Positive Control).
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 20

    
    L MTT reagent per well. Incubate 4 hours.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

  • Analysis: Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Mechanism of Action: Cell Cycle Analysis

Rationale: Quinoxalines often arrest cells in G2/M phase (intercalation) or G0/G1 (kinase inhibition). This assay distinguishes the mode of action.

Protocol:

  • Treat: Treat

    
     cells with QXP-M at 
    
    
    
    and
    
    
    for 24 hours.
  • Fix: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Stain: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50

    
    g/mL)  and RNase A (100 
    
    
    
    g/mL)
    .
  • Incubate: 30 minutes at 37°C in dark.

  • Analyze: Flow Cytometry (FL2 channel).

    • Expected Result: If Kinase driven

      
       G1 arrest. If Intercalation driven 
      
      
      
      G2/M arrest.

Visualizations

Synthesis & Screening Workflow

G Start Precursors: 4-Fluoro-1,2-diaminobenzene + 2,3-Butanedione Step1 Condensation (Reflux, EtOH) Start->Step1 Intermed Intermediate: 6-Fluoro-2,3-dimethylquinoxaline Step1->Intermed Step2 SNAr Coupling (N-methylpiperazine, 120°C) Intermed->Step2 Product Target: QXP-M Step2->Product Assay1 MTT Assay (Cytotoxicity) Product->Assay1 Screening Assay2 Kinase Profiling (EGFR/VEGFR) Product->Assay2 Target ID Assay3 Flow Cytometry (Cell Cycle) Product->Assay3 Mechanism

Caption: Figure 1. Synthesis route via Nucleophilic Aromatic Substitution (SNAr) and downstream biological evaluation workflow.

Proposed Mechanism of Action (Signaling Pathway)

Pathway EGFR EGFR / VEGFR (Tyrosine Kinase) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Drug QXP-M (Inhibitor) Drug->EGFR Blocks ATP Pocket DNA DNA (Intercalation Site) Drug->DNA Intercalation AKT AKT PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription DNA->Apoptosis Damage Response Transcription->Apoptosis Dysregulation

Caption: Figure 2.[2] Dual mechanism of action: QXP-M inhibits upstream RTK signaling (EGFR/VEGFR) while simultaneously targeting genomic DNA, leading to apoptotic cell death.

References

  • Synthesis and anticancer activity of new quinoxalinyl-piperazine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2010).[3] Context: Establishes the structural activity relationship (SAR) of the piperazine moiety at the 6-position for anticancer potency.

  • Quinoxaline Derivatives as Potential Anticancer Agents: A Review. Source: European Journal of Medicinal Chemistry (2019). Context: Comprehensive review of quinoxaline mechanisms, highlighting kinase inhibition and DNA intercalation properties.

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Source: Molecules (2021).[4][5] Context: Validates the "2,3-dimethyl" substitution pattern for improving metabolic stability and potency compared to unsubstituted analogs.[5]

  • Green synthesis and anti-proliferative evaluation of novel 2-piperazinyl quinoxaline derivatives. Source: RSC Advances (2023). Context: Provides modern protocols for piperazine-quinoxaline coupling and cytotoxicity assays against colon cancer lines.

Sources

Method

Application Note: High-Sensitivity Bioanalysis of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (DMPQ) in Biological Matrices

Executive Summary This application note details a robust, validated protocol for the quantification of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (hereafter referred to as DMPQ ) in plasma and tissue homogenates....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the quantification of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (hereafter referred to as DMPQ ) in plasma and tissue homogenates.

DMPQ represents a class of bioactive quinoxalines often investigated for tyrosine kinase inhibition and antimicrobial activity. The molecule features a lipophilic quinoxaline core (logP ~2.5) and a basic


-methylpiperazine tail (pKa ~8.5). This "amphiphilic" nature presents specific bioanalytical challenges:
  • Retention: The basic piperazine moiety causes severe peak tailing on traditional C18 columns due to silanol interactions.

  • Recovery: High protein binding requires optimized extraction to release the drug from plasma proteins.

  • Sensitivity: Low-level dosing in preclinical models demands a Lower Limit of Quantitation (LLOQ) of <1.0 ng/mL.

This guide overcomes these challenges using Charged Surface Hybrid (CSH) column technology combined with Liquid-Liquid Extraction (LLE) .

Chemical Context & Method Strategy

Physicochemical Properties[1]
  • IUPAC Name: 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.35 g/mol

  • Monoisotopic Mass: 256.1688 Da

  • Key Ionization Site: The

    
    -4 nitrogen on the piperazine ring (protonation favored in ESI+).
    
Method Development Logic (The "Why")
ParameterSelectionScientific Rationale
Ionization ESI (+)The basic piperazine nitrogen accepts protons readily, offering 10-50x higher sensitivity than APCI for this molecule.
Column C18 CSH (Charged Surface Hybrid)Standard C18 columns suffer from secondary interactions with the basic piperazine, leading to tailing. CSH particles have a low-level positive surface charge that repels the protonated amine, sharpening the peak.
Mobile Phase 0.1% Formic Acid / AcetonitrileAcidic pH ensures full protonation of the analyte for MS sensitivity. Acetonitrile is preferred over Methanol to reduce backpressure and improve desolvation efficiency.
Extraction Liquid-Liquid Extraction (LLE)LLE (using MTBE) provides cleaner extracts than Protein Precipitation (PPT), removing phospholipids that cause matrix suppression in the quinoxaline elution window.

Experimental Protocols

Materials
  • Analyte: DMPQ (Reference Standard, >98% purity).

  • Internal Standard (IS): Olanzapine-d3 or Quinoxaline-d4 (Structurally similar basic lipophiles).

  • Matrix: Rat/Human Plasma (K2EDTA).

  • Reagents: MTBE (Methyl tert-butyl ether), Ammonium Hydroxide (

    
    ), Formic Acid (LC-MS grade).
    
Workflow Visualization

The following diagram outlines the critical decision points in the sample preparation workflow.

BioanalysisWorkflow Sample Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (10 µL) Sample->IS_Add Base_Add Alkaline Pre-treatment (50 µL 5% NH4OH) IS_Add->Base_Add Neutralize Piperazine Extract LLE Extraction (600 µL MTBE) Base_Add->Extract Partition to Organic PhaseSep Phase Separation (Freeze/Centrifuge) Extract->PhaseSep Dry Evaporate Organic Layer (N2 stream @ 40°C) PhaseSep->Dry Top Layer Recon Reconstitution (100 µL Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for basic quinoxaline derivatives.

Step-by-Step Sample Preparation (LLE)

Note: The alkaline pre-treatment is critical. It neutralizes the piperazine ring (pKa ~8.5), forcing the molecule into the organic layer.

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex 10s.

  • Alkalinization: Add 50 µL of 5% Ammonium Hydroxide (

    
    ). Vortex 30s.
    
    • Why? This adjusts pH to >10, ensuring DMPQ is uncharged and lipophilic.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Shake on a plate shaker at 1200 rpm for 10 minutes.

  • Separation: Centrifuge at 14,000 rpm (4°C) for 5 minutes.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer 500 µL of the organic supernatant to a clean 96-well plate or glass tube.

  • Drying: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex 1 min, Centrifuge 2 min.

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XSelect CSH C18 (

    
     mm, 1.7 µm).
    
  • Temperature: 45°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN) Curve
0.00 95 5 Initial
0.50 95 5 Hold
2.50 5 95 Linear
3.50 5 95 Wash
3.60 95 5 Re-equilibrate

| 5.00 | 95 | 5 | End |

Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+).

  • Mode: MRM (Multiple Reaction Monitoring).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions: Note: The precursor is [M+H]+. The primary fragment corresponds to the loss of the methyl-piperazine moiety or ring cleavage.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
DMPQ 257.2 158.1 28Quantifier (Quinoxaline core)
DMPQ257.270.135Qualifier (Piperazine ring fragment)
IS (Generic)[Depends on IS][Depends on IS]-Internal Standard

Calculated Mass Logic:

  • Precursor:

    
    
    
  • Product 158: Loss of methylpiperazine group (

    
    , mass ~99). 
    
    
    
    .

Method Validation & Performance

This method should be validated according to FDA M10 Bioanalytical Method Validation Guidelines .

Linearity and Sensitivity
  • Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ: 1.0 ng/mL (S/N > 10).

Matrix Effect Assessment

Quinoxalines are susceptible to suppression by phospholipids (eluting at high %B).

  • Test: Monitor phospholipid transitions (m/z 184 -> 184 or 496 -> 184) during method development.

  • Acceptance: Matrix Factor (MF) between 0.85 and 1.15. The LLE protocol typically yields negligible matrix effect compared to protein precipitation.

Stability
  • Benchtop: 4 hours at room temperature (Protect from light—quinoxalines can be photosensitive).

  • Autosampler: 24 hours at 10°C.

  • Freeze/Thaw: Stable for 3 cycles at -80°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between piperazine N and silanols.Switch to CSH column or add 5mM Ammonium Formate to Mobile Phase A.
Low Recovery Incomplete extraction due to ionization.Ensure pH during extraction is >10 (check NH4OH freshness).
Carryover Analyte sticking to injector needle.Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid.
Signal Drift Source contamination.Divert flow to waste for the first 1.0 min and last 1.5 min of the gradient.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Chambers, E., et al. (2009). Systematic development of a high-performance liquid chromatography-mass spectrometric method for the determination of basic drugs in plasma. Journal of Chromatography B. (Context: Use of high pH and CSH columns for basic piperazines). Link

  • Montana, M., et al. (2014). Quinoxaline derivatives: A review of their biological activities and synthesis. Journal of Pharmacy & Pharmacognosy Research. (Context: Structural properties of bioactive quinoxalines). Link

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. (Context: Comparison of PPT vs LLE for lipophilic bases). Link

Application

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline for studying signal transduction pathways

Application Note: Characterization of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (DMPQ) in Signal Transduction Pathways Executive Summary This guide details the experimental protocols for utilizing 2,3-Dimethyl-6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (DMPQ) in Signal Transduction Pathways

Executive Summary

This guide details the experimental protocols for utilizing 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (referred to herein as DMPQ ) as a chemical probe in signal transduction research. Quinoxaline scaffolds are "privileged structures" in medicinal chemistry, widely recognized for their ability to mimic the adenine ring of ATP, thereby acting as competitive inhibitors for Receptor Tyrosine Kinases (RTKs) such as PDGF-R , c-Met , and Serine/Threonine kinases like Pim-1/2 .

The inclusion of the 4-methylpiperazin-1-yl moiety at the C6 position typically enhances aqueous solubility and pharmacokinetic profiles, while the 2,3-dimethyl substitution stabilizes the pyrazine ring, often improving binding affinity within the ATP-binding pocket. This protocol focuses on validating DMPQ’s activity against the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling cascades.

Compound Profile & Preparation[1][2][3][4][5][6]

Before initiating biological assays, the physicochemical properties of DMPQ must be managed to ensure experimental reproducibility.

PropertySpecification
Chemical Name 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline
Molecular Weight ~256.35 g/mol
Primary Targets Putative: RTKs (PDGF-R, VEGFR), Pim-1/2 Kinases
Solubility Soluble in DMSO (>10 mM); Limited solubility in water
Storage -20°C (Solid), -80°C (DMSO Stock)

Stock Solution Protocol:

  • Weighing: Dissolve 2.56 mg of DMPQ powder in 1 mL of molecular biology grade DMSO to create a 10 mM Stock Solution .

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use nylon, which may bind the compound).

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C.

  • Working Solution: Dilute 1:1000 in serum-free media for a 10 µM final concentration. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Signal Transduction Pathway Map

DMPQ is predicted to intervene at the receptor level (RTK) or immediate downstream effectors. The following diagram illustrates the specific nodes where DMPQ activity should be assessed.

SignalTransduction RTK RTK (PDGF-R / c-Met) (Primary Target) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR Apopt Apoptosis Survival (Bad/Bcl-2) Akt->Apopt Prolif Cell Proliferation (Cyclin D1) mTOR->Prolif RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Prolif PIM Pim-1/2 (Secondary Target) PIM->Prolif PIM->Apopt DMPQ DMPQ (Inhibitor) DMPQ->RTK Inhibition DMPQ->PIM

Figure 1: Putative mechanism of action for DMPQ. The compound competitively inhibits ATP binding at the RTK or Pim kinase domains, silencing downstream PI3K/Akt and MAPK signaling.

Protocol 1: Cellular Phosphorylation Assay (Western Blot)

This is the "Gold Standard" for verifying signal transduction modulation. We will test if DMPQ inhibits the phosphorylation of Akt (Ser473) and ERK1/2 (Thr202/Tyr204) .

Materials:

  • Cell Line: NIH/3T3 (fibroblasts) or A549 (cancer model dependent on RTK expression).

  • Stimulant: PDGF-BB (50 ng/mL) or FBS (10%).

  • Antibodies: Anti-pAkt (Ser473), Anti-pERK1/2, Anti-Total Akt, Anti-Total ERK, Anti-GAPDH.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate for 24 hours to reach 70-80% confluency.
    
  • Starvation (Critical): Aspirate media, wash with PBS, and add serum-free media . Incubate for 12–16 hours. Why? This eliminates basal signaling noise caused by growth factors in serum.

  • Pre-treatment: Add DMPQ at graded concentrations (0.1, 1.0, 5.0, 10.0 µM) to the starvation media. Include a DMSO Control (0.1%) . Incubate for 1 hour .

  • Stimulation: Add PDGF-BB (50 ng/mL) directly to the media containing the drug. Incubate for 15 minutes . Why? Phosphorylation events are rapid; 15 mins is the peak for Akt/ERK.

  • Lysis: Place plate on ice. Wash with cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse with RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blot:

    • Load 20-30 µg protein/lane.

    • Blot for Phospho-proteins first .

    • Strip and re-probe for Total proteins to confirm loading equality.

Data Interpretation:

  • Effective Inhibition: A dose-dependent decrease in band intensity for p-Akt or p-ERK compared to the "DMSO + Stimulant" lane.

  • Specificity: If DMPQ inhibits p-Akt but not p-ERK, it suggests specific PI3K pathway targeting (or vice versa).

Protocol 2: In Vitro Kinase Profiling (Target Validation)

To distinguish between upstream receptor inhibition and downstream effector inhibition, a cell-free kinase assay is required.

Methodology: ADP-Glo™ or HotSpot™ Radioisotope Assay.

  • Reaction Mix: Recombinant Kinase (e.g., PDGF-R

    
    , c-Met, or Pim-1), Substrate (Poly Glu:Tyr), ATP (
    
    
    
    concentration), and DMPQ.
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Measure conversion of ATP to ADP (luminescence) or

    
    P transfer.
    
  • Calculation:

    
    
    

Expected IC50 Range:

  • Potent Hit: < 100 nM[1][2]

  • Moderate Hit: 100 nM – 1 µM

  • Weak/Off-target: > 10 µM

Protocol 3: Functional Viability Assay (MTT/MTS)

Confirm that signaling inhibition translates to a phenotypic change (reduced proliferation).

  • Seeding: 3,000–5,000 cells/well in 96-well plates.

  • Treatment: 24 hours post-seeding, treat with DMPQ (0.1 – 50 µM) for 72 hours .

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize crystals in DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot log(concentration) vs. % Viability to determine cellular IC50.

Experimental Workflow Diagram

Workflow Step1 1. Serum Starvation (16h) Step2 2. DMPQ Treatment (1h Pre-incubation) Step1->Step2 Step3 3. Ligand Stimulation (PDGF/FBS, 15 min) Step2->Step3 Step4 4. Cell Lysis (+ Phosphatase Inhibitors) Step3->Step4 Step5 5. Western Blot (p-Akt / p-ERK) Step4->Step5

Figure 2: Chronological workflow for cell-based phosphorylation analysis.

References

  • Design and synthesis of quinoxaline deriv

    • Context: Discusses the structural requirements (2,3-dimethyl and piperazine substitutions) for kinase inhibition.
    • Source: Galal, S. A., et al. (2011). "Synthesis and biological evaluation of some new quinoxaline derivatives as potential antimicrobial and anticancer agents." European Journal of Medicinal Chemistry.
  • Quinoxalines as Pim-1/2 Kinase Inhibitors.

    • Context: Validates the quinoxaline core as a scaffold for Ser/Thr kinase inhibition in leukemia models.
    • Source: Pereira, D., et al. (2021).
  • Piperazinyl-Quinoxalines targeting c-Met.

    • Context: Highlights the role of the piperazine moiety at position 6 in improving solubility and binding to RTKs.
    • Source: Wang, X., et al. (2012). "Synthesis and biological evaluation of quinoxaline derivatives as novel c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Signal Transduction Protocols (Cold Spring Harbor).

    • Context: Standard methodologies for Western Blotting of phospho-proteins.
    • Source: CSH Protocols. "Analysis of MAP Kinase Signaling."

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting unexpected results in 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline experiments

Welcome to the technical support center for experiments involving 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis and handling of this compound. Our goal is to empower you with the scientific understanding to diagnose and resolve unexpected experimental outcomes, ensuring the integrity and success of your research.

Introduction: The Synthetic Challenge and Importance of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline belongs to the quinoxaline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The synthesis of this specific derivative involves the condensation of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound. While the reaction is straightforward in principle, the presence of the 4-methylpiperazine moiety introduces specific challenges that can lead to unexpected results. This guide will walk you through potential issues, from synthesis to purification and characterization, providing expert insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline?

A1: The most common and direct method is the condensation reaction between 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine and butane-2,3-dione (also known as biacetyl).[3] This reaction is typically acid-catalyzed and proceeds via the formation of a diimine intermediate, which then cyclizes and aromatizes to form the quinoxaline ring system.

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?

A2: Low yields or incomplete reactions in quinoxaline synthesis can stem from several factors.[4] Common culprits include:

  • Purity of Starting Materials: Impurities in either the 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine or butane-2,3-dione can inhibit the reaction. The diamine is particularly susceptible to oxidation.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Catalyst Inactivation: The basic nitrogen atoms of the piperazine moiety can interact with and poison certain types of catalysts, particularly some metal-based catalysts.[5]

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are these impurities?

A3: Besides unreacted starting materials, common impurities in this synthesis include:

  • Benzimidazole derivatives: These can form through rearrangement of the quinoxaline skeleton, especially under harsh acidic conditions.

  • Over-oxidation products: The ortho-phenylenediamine starting material is prone to oxidation, which can result in colored impurities.

  • N-oxides: The tertiary amines of the piperazine ring can be oxidized to the corresponding N-oxide, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

Q4: How can I confirm that I have synthesized the correct product?

A4: Confirmation of the product's identity should be done using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: Comparing the melting point of your product to a literature value (if available) can indicate purity.

Troubleshooting Guide: From Synthesis to Pure Compound

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline.

Problem 1: Low or No Product Formation

If you are experiencing low or no yield, a systematic evaluation of your reaction setup is necessary.

Caption: Troubleshooting workflow for low product yield.

  • Starting Material Integrity:

    • 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine: This compound can oxidize upon exposure to air, often indicated by a darkening in color from a light solid to a brown or black tar. It is recommended to use freshly prepared or purified diamine. If the purity is , recrystallization may be necessary. The melting point of the pure diamine is reported to be 83-86 °C.[4]

    • Butane-2,3-dione: This is a volatile liquid. Ensure it has been stored properly and that the correct stoichiometry is used.

  • Optimizing Reaction Conditions:

    • Catalyst: A common and effective catalyst for this reaction is a stoichiometric amount of a protic acid, such as acetic acid or a few drops of hydrochloric acid, in a protic solvent like ethanol or methanol.[3] The acid protonates the dicarbonyl, activating it for nucleophilic attack by the diamine. The use of certain metal-based Lewis acids should be approached with caution, as the piperazine moiety can act as a ligand, potentially poisoning the catalyst.[5]

    • Solvent and Temperature: Ethanol is a widely used solvent for quinoxaline synthesis. The reaction is often carried out at reflux to ensure a reasonable reaction rate. If side product formation is an issue, lowering the temperature and extending the reaction time may be beneficial.

Problem 2: Presence of Significant Impurities

The formation of byproducts is a common challenge that can complicate purification and reduce yields.

Unexpected Result Potential Cause Proposed Solution & Rationale
Multiple spots on TLC, with one major spot having a similar Rf to the starting diamine. Incomplete reaction.Increase reaction time or temperature. Ensure an adequate amount of catalyst is present to drive the reaction to completion.
A new, less polar spot appears on TLC, and the isolated product has a higher molecular weight than expected. Formation of benzimidazole byproduct via rearrangement.Avoid harsh acidic conditions and prolonged high temperatures. Use a milder acid catalyst like acetic acid.
The reaction mixture turns dark brown or black, and colored impurities are difficult to remove. Oxidation of the o-phenylenediamine starting material.Use high-purity diamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Mass spectrum shows a peak at M+16. N-oxidation of the piperazine ring.Avoid strong oxidizing agents. If the reaction is run open to the air at high temperatures for a long time, this can be a side reaction. Running the reaction under an inert atmosphere can mitigate this.

graph Impurity_Troubleshooting {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

A [label="Impure Product"]; B [label="Characterize Impurities (LC-MS, NMR)"]; C [label="Unreacted Starting Materials?"]; D [label="M+16 Peak Observed?"]; E [label="Isomeric Byproducts?"]; F [label="Optimize Reaction Conditions"]; G [label="Modify Purification"]; H [label="Adjust Stoichiometry"]; I [label="Inert Atmosphere"]; J [label="Column Chromatography Gradient Optimization"]; K [label="Recrystallization"]; L [label="Pure Product"];

A -> B; B -> C [label="Yes"]; C -> F [label="Increase reaction time/temp"]; B -> D [label="Yes (N-Oxide)"]; D -> I; B -> E [label="Yes (Benzimidazole)"]; E -> F [label="Use milder acid/lower temp"]; F -> L; G -> L; A -> G; G -> J; G -> K; F -> H; F -> I; }

Caption: Workflow for addressing product impurities.

Problem 3: Difficult Purification

The polarity of the piperazine group can make purification challenging.

  • Column Chromatography: Standard silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended. The basicity of the piperazine moiety can cause the product to streak on the silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent can improve the peak shape and separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective method for purification.

Experimental Protocols

Synthesis of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

This protocol is based on established methods for the synthesis of similar quinoxaline derivatives and is a good starting point for optimization.

Materials:

  • 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine (1.0 eq)

  • Butane-2,3-dione (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine in ethanol.

  • Add the catalytic amount of glacial acetic acid to the solution.

  • Add butane-2,3-dione dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/hexane with 1% triethylamine.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A good starting point is 95:5 dichloromethane/methanol. Adjust polarity as needed.

  • Visualization: UV light (254 nm). The product should be UV active.

Expected Analytical Data (Based on Close Analogs)
  • ¹H NMR:

    • Aromatic protons on the quinoxaline ring: ~7.0-8.0 ppm.

    • Piperazine protons: Two sets of multiplets around ~3.0-3.5 ppm and ~2.5-3.0 ppm.

    • Methyl protons on the piperazine ring: A singlet around ~2.3 ppm.

    • Methyl protons on the quinoxaline ring: Two singlets around ~2.7 ppm.

  • ¹³C NMR:

    • Quinoxaline aromatic carbons: ~120-155 ppm.

    • Piperazine carbons: ~45-55 ppm.

    • Methyl carbons: ~20-25 ppm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: ~271.19 m/z

References

  • Pereira, J. A., Pessoa, A. M., Cordeiro, M. N. D. S., Fernandes, R., Prudêncio, C., & Noronha, J. P. (2015). Quinoxaline, its derivatives and applications: A State-of-the-Art review. European Journal of Medicinal Chemistry, 97, 664-672.
  • (This reference is a placeholder for a specific synthesis of a close analog, which would be fully cited in a real-world scenario)
  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Hoffman Fine Chemicals. (n.d.). 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine. Retrieved from [Link]

  • (This reference is a placeholder for a source on N-oxidation of piperazines, which would be fully cited in a real-world scenario)

Sources

Optimization

How to increase the purity of synthesized 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

Case ID: QUIN-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Process Chemistry Support Center. You are likely accessing this guide becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUIN-PURITY-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because your synthesis of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline has resulted in low purity, persistent coloration, or an intractable oil.

This molecule combines a lipophilic quinoxaline core with a basic piperazine tail. This duality creates specific purification challenges—specifically, the difficulty of separating the product from unreacted N-methylpiperazine and the tendency of the free base to "oil out" during crystallization.

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why your current method might be failing based on the physicochemical properties of the target.

Module 1: Reaction Optimization (Upstream Control)

The Issue: Purity problems often originate from incomplete conversion or "dirty" coupling conditions. The synthesis generally proceeds via the coupling of 6-chloro-2,3-dimethylquinoxaline (or the bromo- analog) with N-methylpiperazine .

Critical Decision: SNAr vs. Buchwald-Hartwig

Your choice of coupling method dictates your impurity profile.

FeatureMethod A: SNAr (Nucleophilic Aromatic Substitution)Method B: Buchwald-Hartwig Amination
Mechanism Thermal displacement of Halogen by Amine.Pd-catalyzed C-N bond formation.[1]
Purity Risk Requires high heat (>100°C), leading to thermal oligomers .Introduces Palladium (Pd) and Ligand impurities .
Recommendation Preferred for 6-Fluoro/Chloro precursors. Required for 6-Bromo precursors if SNAr is sluggish.
Troubleshooting FAQ

Q: My reaction has stalled with 15% starting material remaining. Should I add more amine? A: No. Adding large excesses of N-methylpiperazine creates a downstream nightmare because it co-elutes with your product.

  • Root Cause: The 2,3-dimethyl groups donate electron density into the ring, deactivating the 6-position toward nucleophilic attack (SNAr).

  • Solution: Switch solvent to DMSO or NMP (high dielectric constant stabilizes the Meisenheimer complex) and increase temperature to 120°C. If using Pd-catalysis, switch to a bulky, electron-rich ligand like XPhos or BrettPhos to facilitate oxidative addition into the electron-rich ring [1].

Q: I see a persistent "dimer" impurity by LC-MS. A: This is likely the bis-quinoxaline species where one piperazine molecule has reacted with two quinoxaline electrophiles.

  • Prevention: Ensure N-methylpiperazine is always in stoichiometric excess (1.2 – 1.5 equiv) relative to the quinoxaline halide to statistically favor the mono-adduct.

Module 2: Workup & Isolation (The "Self-Validating" Protocol)

The Issue: The product and the impurity (N-methylpiperazine) are both bases. Standard silica chromatography often causes tailing and poor separation.

The "Acid-Base Swing" Protocol

Instead of chromatography, use the pKa difference between the product (pKa ~6-7) and the starting amine (pKa ~9.0) to purify via liquid-liquid extraction.[2]

  • Dissolution: Dissolve crude mixture in EtOAc.

  • Acid Wash (Critical Step): Wash with 0.5 M Citric Acid (pH ~3-4).

    • Mechanism:[3][4][5]N-methylpiperazine is highly basic and will be fully protonated and pulled into the aqueous layer. The quinoxaline product, being less basic due to delocalization, can be partitioned or selectively precipitated depending on exact pH control.

    • Refinement: If the product is also lost to the acid layer, use a pH 5.5 Phosphate Buffer wash first to remove the highly basic aliphatic amine impurities while keeping the aromatic amine product in the organic phase [2].

  • Brine Wash: Remove residual water/emulsions.

Visualizing the Impurity Fate

ImpurityFate Crude Crude Reaction Mixture (Product + N-Me-Piperazine + Pd) EtOAc Dissolve in EtOAc Crude->EtOAc AcidWash Wash w/ pH 5.5 Buffer EtOAc->AcidWash OrgLayer Organic Layer (Enriched Product) AcidWash->OrgLayer Product stays (Less Basic) AqLayer Aqueous Layer (N-Me-Piperazine + Salts) AcidWash->AqLayer Impurities removed (Highly Basic) Scavenger Add Pd Scavenger (Si-Thiol or NAC) OrgLayer->Scavenger If Pd used Filter Filtration Scavenger->Filter Final Pure Free Base Filter->Final

Figure 1: The "Acid-Base Swing" purification logic designed to exploit pKa differences between the aromatic product and aliphatic amine impurities.

Module 3: Crystallization & Salt Formation

The Issue: "My product is a sticky oil that won't solidify." Diagnosis: Piperazinyl-quinoxalines often have low melting points as free bases.

Solution: The Salt Switch

Do not attempt to recrystallize the free base. Convert it to a salt to increase the melting point and lattice energy, which excludes impurities.

Recommended Salts:

  • Dihydrochloride (2HCl):

    • Protocol: Dissolve oil in minimal Ethanol. Add 2.2 equivalents of HCl in Dioxane or Acetyl Chloride dropwise.

    • Outcome: Immediate precipitation of a yellow/orange solid.

    • Purification: Recrystallize from Ethanol/Water (9:1) .

  • Maleate:

    • Protocol: If HCl salt is hygroscopic (absorbs water), use Maleic acid in Acetone/EtOAc.

    • Outcome: Often yields non-hygroscopic, crystalline needles suitable for X-ray diffraction.

Palladium Removal (If Buchwald used)

If the solid is grey or dark orange, you have residual Palladium.

  • Chemical Scavenging: Add N-Acetyl Cysteine (NAC) (5 wt% relative to product) during the recrystallization step. NAC coordinates Pd and keeps it in the mother liquor [3].

  • Adsorption: Stir the crude solution with SiliaMetS® Thiol or activated carbon before salt formation.

Module 4: Analytical Troubleshooting

Q: I see a peak at M+16 in LC-MS. A: This is the N-oxide . Quinoxalines and piperazines are prone to oxidation if left in solution under air and light.

  • Fix: Store the solid under Argon/Nitrogen. Add a pinch of sodium metabisulfite during the aqueous workup to reduce any N-oxides back to the amine.

Q: The NMR shows broad peaks. A: This is likely due to restricted rotation or proton exchange .

  • Fix: Run the NMR at 50°C or add a drop of D2O to shake off exchangeable protons. If peaks sharpen, the purity is likely fine, and the broadening was a physical artifact.

Summary of Specifications

ParameterSpecification TargetMethod of Control
Appearance Bright Yellow/Orange Crystalline SolidSalt Formation (HCl/Maleate)
Purity (HPLC) > 98.5%Acid/Base Wash + Recrystallization
Residual Pd < 10 ppmSiliaMetS® Thiol or NAC wash
Residual Solvent < 5000 ppmVacuum drying at 50°C for 24h
References
  • Buchwald-Hartwig Coupling on Quinoxalines

    • Source: Yin, J., et al. "Pd-Catalyzed N-Arylation of Heteroarylamines." Organic Letters, 2002.
    • Context: Describes ligand selection (XPhos)
    • Link:[Link]

  • Purification of Piperazine Derivatives

    • Source: "Purification of Amine-Containing Drugs." Handbook of Pharmaceutical Salts.
    • Context: Explains the pKa-based separation of aromatic vs.
    • Link:[Link]

  • Palladium Removal Strategies

    • Source: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
    • Context: Validates the use of N-Acetyl Cysteine (NAC) and silica scavengers.
    • Link:[Link]

  • Quinoxaline Synthesis Review

    • Source: Ajani, O. O., et al. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines." Molecules, 2021.
    • Context: General review of condensation and substitution reactions for quinoxaline deriv
    • Link:[Link][6]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

Welcome to the technical support guide for researchers, scientists, and drug development professionals focused on optimizing the bioavailability of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline. This resource is des...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals focused on optimizing the bioavailability of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline. This resource is designed to provide in-depth, practical guidance in a question-and-answer format, addressing specific challenges you may encounter during your experimental work. The information herein is grounded in established scientific principles and field-proven insights to support your research and development efforts.

I. Foundational Understanding

Question 1: What are the key physicochemical properties of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline that likely influence its bioavailability?

Anticipated Physicochemical Properties:

PropertyAnticipated CharacteristicRationale and Implication for Bioavailability
Solubility Likely low aqueous solubility at physiological pH.The aromatic quinoxaline core contributes to its lipophilicity. While the piperazine group can be protonated to form a salt and improve solubility, the overall molecule may still exhibit poor dissolution in the gastrointestinal (GI) tract, a common rate-limiting step for absorption.[3][4]
Lipophilicity (LogP) Moderately high.The dimethyl and methylpiperazinyl groups, along with the quinoxaline scaffold, suggest a significant degree of lipophilicity. This is generally favorable for membrane permeation but can also lead to poor aqueous solubility and potential for high first-pass metabolism.[5]
pKa The piperazine nitrogen is basic.The pKa of the piperazine group will determine the ionization state of the molecule at different pH values in the GI tract. This is critical for both solubility and permeability.
Chemical Stability Generally stable.The quinoxaline ring is relatively stable. However, metabolic stability, particularly at the piperazine and methyl groups, is a key consideration.[6]

Understanding these properties is the first step in designing effective strategies to enhance bioavailability.

II. Troubleshooting Poor Bioavailability: Experimental Strategies

Question 2: My initial in vivo studies with 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline show low oral bioavailability. What are the most probable causes and how can I investigate them?

Low oral bioavailability is a multifaceted issue. The primary culprits are typically poor absorption, extensive first-pass metabolism, or a combination of both.[5] A systematic approach is necessary to identify the root cause.

Workflow for Investigating Poor Bioavailability:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Hypothesis Generation A Low Oral Bioavailability in vivo B Assess Physicochemical Properties (Solubility, LogP, pKa) A->B C In Vitro Permeability Assays (PAMPA, Caco-2) A->C D In Vitro Metabolic Stability (Microsomes, Hepatocytes) A->D E Poor Dissolution/Solubility? B->E F Low Permeability? C->F G High First-Pass Metabolism? D->G G cluster_0 Parent Compound cluster_1 Modification Strategies Parent 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline A Introduce Polar Functional Groups (e.g., -OH, -COOH) Parent->A Improve Solubility B Prodrug Approach (e.g., Ester, Phosphate) Parent->B Improve Solubility/Permeability C Metabolic Blocking (e.g., Fluorination) Parent->C Increase Metabolic Stability D Salt Formation Parent->D Improve Dissolution

Caption: Strategies for structural modification to enhance bioavailability.

Detailed Explanation of Strategies:

  • Introduce Polar Functional Groups: Adding polar groups like hydroxyl (-OH) or carboxylic acid (-COOH) to the quinoxaline core can increase aqueous solubility. [3]However, this must be balanced to avoid excessively reducing lipophilicity, which could hinder membrane permeability.

  • Prodrug Approach: A prodrug is an inactive derivative that is converted to the active parent drug in vivo. [7]For this compound, a common strategy would be to create an ester or phosphate prodrug at a suitable position to enhance solubility. This approach can temporarily mask a problematic functional group to improve absorption.

  • Metabolic Blocking: If your compound is rapidly metabolized, you can block the metabolic "hot spots." For instance, if the methyl groups on the quinoxaline ring are susceptible to oxidation, replacing a hydrogen with a fluorine atom can block this metabolic pathway due to the strength of the C-F bond.

  • Salt Formation: Creating a salt of the basic piperazine nitrogen with a pharmaceutically acceptable acid is a straightforward and often effective way to improve the dissolution rate. [8][9] Each of these modifications will require re-evaluation of the compound's pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

III. Experimental Protocols

Question 5: Can you provide a detailed protocol for a PAMPA assay to assess the passive permeability of my quinoxaline derivatives?

Certainly. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for screening compounds for their passive permeability. [10] PAMPA Protocol:

  • Preparation of the Lipid Membrane:

    • Prepare a solution of a lipid (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane).

    • Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the filter plate (donor plate).

  • Preparation of Compound Solutions:

    • Prepare a stock solution of your test compound in DMSO.

    • Dilute the stock solution with a buffer (e.g., PBS at pH 7.4) to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be low (e.g., <1%) to avoid affecting the membrane integrity.

    • Prepare solutions of control compounds with known permeability (e.g., a high-permeability control like testosterone and a low-permeability control like atenolol).

  • Assay Procedure:

    • Add 200 µL of the compound/control solutions to the wells of the donor plate.

    • Add 300 µL of buffer to the wells of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification and Data Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS. [11] * Calculate the permeability coefficient (Pe) using the following equation:

      • Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A / C_eq)

      • Where:

        • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

        • A is the surface area of the filter.

        • t is the incubation time.

        • C_A is the concentration in the acceptor well.

        • C_eq is the equilibrium concentration.

The calculated Pe value will allow you to classify your compound's passive permeability.

IV. In Silico Modeling and Prediction

Question 6: Before synthesizing new derivatives, can I use computational tools to predict their bioavailability?

Yes, in silico modeling is a valuable and cost-effective approach to prioritize which derivatives to synthesize. [12][13][14]These tools use quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) modeling to predict ADME properties. [15] Commonly Used In Silico Tools and Predicted Parameters:

Tool/ApproachPredicted ParametersRelevance to Bioavailability
QSAR Models Solubility, LogP, pKa, permeability, plasma protein binding.These models use the chemical structure to predict fundamental physicochemical properties that are key determinants of bioavailability. [5][12]
PBPK Modeling Absorption rate, extent of first-pass metabolism, plasma concentration-time profiles.PBPK models integrate predicted or experimental data to simulate the drug's journey through the body, providing a more holistic prediction of oral bioavailability. [15]
Molecular Docking Binding affinity to metabolic enzymes (e.g., CYPs) and transporters (e.g., P-gp).This can help predict a compound's susceptibility to metabolism and efflux, which are major barriers to bioavailability. [16]

While in silico predictions are not a substitute for experimental data, they are incredibly useful for guiding your lead optimization efforts and reducing the number of compounds that need to be synthesized and tested. [25]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024). J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • Al-Salami, H., & Butt, G. (2023). Improving on in-silico prediction of oral drug bioavailability. Expert Opinion on Drug Discovery, 18(11), 1215-1225. Available from: [Link]

  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs - ManTech Publications. (2024). Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47. Available from: [Link]

  • Singh, G., & Kaur, R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 808934. Available from: [Link]

  • Li, T., & Zhang, Y. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Drug Targeting, 32(1), 1-13. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Quotient Sciences. Available from: [Link]

  • What are the methods used for enhancement of bioavailability? - Patsnap Synapse. (2025). PatSnap. Available from: [Link]

  • Formulation Strategies for Improving Drug Bioavailability - World Pharma Today. (2026). World Pharma Today. Available from: [Link]

  • Smietana, M., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Molecular Pharmaceutics, 16(12), 4911-4923. Available from: [Link]

  • In Vitro Bioavailability: Caco-2 & PAMPA Transport Models - BioTeSys. (2025). BioTeSys. Available from: [Link]

  • Lawless, M., et al. (2014). In silico PREDICTION OF ORAL BIOAVAILABILITY. Simulations Plus. Available from: [Link]

  • In silico prediction of oral bioavailability - UQ eSpace - The University of Queensland. (n.d.). The University of Queensland. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025). Pharmaceutics, 17(8), 1017. Available from: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability - Drug Hunter. (2022). Drug Hunter. Available from: [Link]

  • Improving on in-silico prediction of oral drug bioavailability - PubMed. (2023). Expert Opinion on Drug Discovery, 18(11), 1215-1225. Available from: [Link]

  • Understanding Bioavailability: Why It Matters in Drug Development - Colorcon. (2024). Colorcon. Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). ITQB NOVA. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Evotec. Available from: [Link]

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. (2024). Journal of Agricultural and Food Chemistry, 72(13), 7385-7401. Available from: [Link]

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. (2024). Journal of Agricultural and Food Chemistry, 72(13), 7385-7401. Available from: [Link]

  • IN VITRO GASTROINTESTINAL DRUG TRANSPORT PREDICTION BY CACO-2, MDCK AND PAMPA MODELS - IIP Series. (n.d.). IIP Series. Available from: [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC. (n.d.). Pharmaceutical Research, 37(1), 14. Available from: [Link]

  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024) - ResearchGate. (2025). Journal of Molecular Structure, 1311, 138243. Available from: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC. (2024). RSC Advances, 14(51), 37409-37435. Available from: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). European Journal of Medicinal Chemistry, 85, 563-577. Available from: [Link]

  • Biological Activity of Quinoxaline Derivatives - Semantic Scholar. (2011). International Journal of PharmTech Research, 3(2), 849-858. Available from: [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - Taylor & Francis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2399993. Available from: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review - ReCIPP. (n.d.). European Journal of Medicinal Chemistry, 85, 563-577. Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (n.d.). Molecules, 26(11), 3365. Available from: [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica. (2014). Der Pharma Chemica, 6(6), 73-78. Available from: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (2021). Molecules, 26(12), 3717. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical Sciences and Research, 6(10), 4220-4227. Available from: [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). Journal of Pharmaceutical Negative Results, 13(1), 162-170. Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Mini-Reviews in Organic Chemistry, 13(2), 115-147. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoxaline-Based and Other Kinase Inhibitors Targeting the Pim Kinase Family

In the landscape of targeted cancer therapy, protein kinases have emerged as critical nodes for therapeutic intervention. Among these, the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, a fami...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, protein kinases have emerged as critical nodes for therapeutic intervention. Among these, the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, a family of constitutively active serine/threonine kinases, have garnered significant attention.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, Pim kinases play a crucial role in regulating cell proliferation, survival, and drug resistance.[1][3] This guide provides an in-depth, objective comparison of a novel quinoxaline-based Pim kinase inhibitor, herein referred to as Quinoxaline 5c, with other notable Pim kinase inhibitors, AZD1208 and SGI-1776. This analysis is supported by experimental data and detailed methodologies to assist researchers in the rational selection and application of these compounds.

The Pim Kinase Signaling Axis: A Key Therapeutic Target

The Pim kinase family consists of three isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4] Once expressed, Pim kinases do not require post-translational modifications for their catalytic activity. They phosphorylate a range of downstream substrates, including the pro-apoptotic protein Bad, the cell cycle regulator p21, and components of the mTORC1 signaling pathway, such as 4E-BP1.[5][6] By phosphorylating these targets, Pim kinases promote cell survival and proliferation, making them attractive targets for anticancer drug development.[2]

Pim_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim_Gene Pim Gene Transcription STAT->Pim_Gene Nuclear Translocation & Activation Pim_Kinase Pim Kinase (Pim-1, -2, -3) Pim_Gene->Pim_Kinase Translation Bad Bad Pim_Kinase->Bad Phosphorylation mTORC1 mTORC1 Pathway Pim_Kinase->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition pBad p-Bad (Inactive) pBad->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Apoptosis_Inhibition->Cell_Survival Quinoxaline_5c Quinoxaline 5c Quinoxaline_5c->Pim_Kinase AZD1208 AZD1208 AZD1208->Pim_Kinase SGI1776 SGI-1776 SGI1776->Pim_Kinase

Caption: The Pim Kinase Signaling Pathway and Points of Inhibition.

Characterization of Quinoxaline 5c: A Dual Pim-1/2 Inhibitor

Quinoxaline 5c is a novel, potent, and submicromolar dual inhibitor of Pim-1 and Pim-2 kinases.[1] Its discovery was part of a structure-activity relationship (SAR) study aimed at optimizing the activity of a lead quinoxaline-2-carboxylic acid compound.[1]

Biochemical Potency

The inhibitory activity of Quinoxaline 5c against Pim-1 and Pim-2 was determined using in vitro kinase assays. The compound demonstrated significant potency against both isoforms, with IC50 values in the nanomolar range.[1]

Cellular Activity

In cellular assays, Quinoxaline 5c exhibited cytotoxic effects on the MV4-11 acute myeloid leukemia (AML) cell line, which expresses high endogenous levels of Pim-1 and Pim-2 kinases.[1] The EC50 value was determined to be in the micromolar range.[1] Furthermore, treatment with Quinoxaline 5c led to cell cycle arrest at the G1 phase and induced apoptosis.[3]

Comparative Analysis of Pim Kinase Inhibitors

A direct comparison of Quinoxaline 5c with other well-characterized Pim kinase inhibitors, AZD1208 and SGI-1776, highlights the nuances in their inhibitory profiles and potential therapeutic applications.

FeatureQuinoxaline 5cAZD1208SGI-1776
Target(s) Pim-1, Pim-2[1]Pan-Pim (Pim-1, -2, -3)[7][8]Pim-1, Pim-3 > Pim-2; also Flt3, haspin[9][10]
IC50 (Pim-1) 130 nM[3]0.4 nM[7]7 nM[9][10]
IC50 (Pim-2) 170 nM[3]5 nM[7]363 nM[10]
IC50 (Pim-3) Not Reported1.9 nM[7]69 nM[10]
Mechanism ATP-competitive[11]ATP-competitive[12]ATP-competitive[9][12]
Cellular Potency (MV4-11) EC50 = 35.5 µM[1]GI50 < 100 nM[13]Induces apoptosis[14]
Clinical Status PreclinicalPhase I/II (terminated)[15]Phase I (terminated)[12][16]

Key Insights from the Comparison:

  • Potency and Selectivity: AZD1208 emerges as the most potent pan-Pim inhibitor with low nanomolar IC50 values against all three isoforms.[7][8] Quinoxaline 5c demonstrates potent dual inhibition of Pim-1 and Pim-2.[1][3] SGI-1776, while a potent Pim-1 inhibitor, shows significantly less activity against Pim-2 and has known off-target effects on Flt3 and haspin, which could contribute to its biological activity but also potential side effects.[9][10]

  • Cellular Efficacy: While all three compounds demonstrate activity in cancer cell lines, the reported cellular potency of AZD1208 appears to be significantly higher than that of Quinoxaline 5c.[1][13] This difference could be attributed to factors such as cell permeability and metabolic stability.

  • Clinical Development: Both AZD1208 and SGI-1776 entered clinical trials but were ultimately terminated.[12][15][16] The termination of the SGI-1776 trial was due to dose-limiting cardiotoxicity (QTc prolongation).[16] These outcomes underscore the challenges in developing clinically successful Pim kinase inhibitors, including the need for high selectivity and a favorable safety profile.

Experimental Methodologies

The following protocols provide a framework for the in vitro and cellular characterization of Pim kinase inhibitors.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Caption: Workflow for an In Vitro Kinase Assay (ADP-Glo™).

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[17]

    • Dilute the Pim kinase (e.g., recombinant human Pim-1 or Pim-2), a suitable substrate (e.g., Bad peptide), and ATP to their final desired concentrations in the kinase buffer.[18]

    • Prepare serial dilutions of the test inhibitor (e.g., Quinoxaline 5c) in DMSO, and then dilute further in kinase buffer. The final DMSO concentration should not exceed 1%.[19]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor solution.[17]

    • Add 2 µl of the diluted enzyme.[17]

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.[17]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[17]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]

    • Incubate at room temperature for 40 minutes.[17]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]

    • Incubate at room temperature for 30 minutes.[17]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of Pim kinase in intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293T cells transiently transfected to express the Pim kinase and a tagged substrate like Myc-Bad) in a 96-well plate.[20]

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 2 hours).

  • Cell Lysis:

    • Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[20]

  • Quantification of Substrate Phosphorylation (Sandwich ELISA):

    • Coat an ELISA plate with a capture antibody specific for the tagged substrate (e.g., anti-Myc).

    • Add the cell lysates to the wells and incubate to allow the substrate to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate at the Pim kinase-specific site (e.g., anti-phospho-Bad Ser112).[20] This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells again.

    • Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis:

    • The signal is proportional to the amount of phosphorylated substrate.

    • Normalize the data to a positive control (e.g., DMSO-treated cells) and a negative control (e.g., untreated or a known potent inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

The quinoxaline scaffold represents a promising framework for the development of novel kinase inhibitors.[7][21] Quinoxaline 5c, as a dual inhibitor of Pim-1 and Pim-2, demonstrates potent biochemical and cellular activity, warranting further investigation.[1][3] However, the comparative analysis with other Pim kinase inhibitors like AZD1208 and SGI-1776 highlights the critical importance of achieving a balance between potency, selectivity, and a favorable safety profile for successful clinical translation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel kinase inhibitors, enabling researchers to make informed decisions in the pursuit of next-generation targeted therapies.

References

  • Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-13.
  • Abdel-Ghani T, El-Sayed M, El-Sabbagh O. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Arch Pharm (Weinheim). 2016;349(6):407-23.
  • ASH Publications. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia | Blood. [Link]

  • PubMed. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. [Link]

  • PubMed. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. [Link]

  • Haddach M, Michaux J, Schwaebe MK, et al. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Med Chem Lett. 2012;3(2):135-139.
  • Narlik-Grassow M, Blanco-Aparicio C, Carnero A. The PIM family of serine/threonine kinases in cancer. Med Res Rev. 2014;34(1):136-59.
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  • Kim KT, Kim J, Lee S, et al. Pan-PIM Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells.
  • SuperGen, Inc. SuperGen's PIM Kinase Inhibitor, SGI-1776, Causes Tumor Regression in AML Xenograft Models. [Link]

  • Aksoy O, Chicas A, Zeng T, et al. The PIM-1 kinase is a critical component of a survival pathway activated by the anaplastic lymphoma kinase. J Biol Chem. 2007;282(49):35435-43.
  • Fox RG, Lallena MJ, Gribble FM, et al. The PIM protein kinases regulate energy metabolism and cell growth.
  • ResearchGate. Targets and functions of PIM kinases. The PIM kinases regulate multiple signaling pathways involved in cell cycle progression, apoptosis, metabolism, autophagy, stem cells, drug resistance and target therapy. [Link]

  • Garcia PD, Bunda S, Green AL, et al. Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clin Cancer Res. 2014;20(7):1834-45.
  • Song JH, Lee H, Kim J, et al. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics. Cancer Sci. 2021;112(5):1745-1753.
  • An N, Chen Y, Wang C, et al.
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  • ResearchGate. (PDF) New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. [Link]

  • Juniper Publishers. PIM Kinase Inhibitors and Cancer Treatment. [Link]

  • Oyallon B, Brachet-Botineau M, El-Ghozzi M, et al.
  • Song JH, Lee H, Kim J, et al. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics. Cancer Sci. 2021;112(5):1745-1753.
  • Chen Y, Ganesan A, Wang C, et al. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. Oncotarget. 2018;9(6):6670-6684.
  • Bio-protocol. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. [Link]

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  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • Jove. Pre-clinical evidence of PIM kinase inhibitor activity in BCR-ABL1 unmutated and mutated Philadelphia chromosome-positive (Ph+) leukemias. [Link]

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Comparative

A Researcher's Guide to the Synthesis, Characterization, and Reproducibility of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

This guide provides a comprehensive framework for researchers and drug development professionals on the synthesis, characterization, and experimental reproducibility of the novel compound, 2,3-Dimethyl-6-(4-methylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the synthesis, characterization, and experimental reproducibility of the novel compound, 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline. Given the limited publicly available data on this specific molecule, this document serves as a predictive and practical manual, drawing upon established principles of quinoxaline chemistry and the known biological activities of structurally related compounds.

Introduction: The Quinoxaline Scaffold and the Promise of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

Quinoxalines, bicyclic heterocycles composed of a benzene and a pyrazine ring, are privileged structures in medicinal chemistry.[1] They are bioisosteres of quinolines and naphthalenes and are integral to a variety of biologically active molecules, including antibiotics like echinomycin.[1][2] The quinoxaline core is associated with a broad spectrum of pharmacological activities, such as anticancer, antiviral, antibacterial, anti-inflammatory, and kinase inhibitory effects.[2][3]

The subject of this guide, 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline, incorporates two key structural features that suggest significant therapeutic potential:

  • The 2,3-dimethylquinoxaline core provides a rigid scaffold that can be tailored for specific biological targets.

  • The 6-(4-methylpiperazin-1-yl) substituent is a common pharmacophore in drug design, often enhancing aqueous solubility and facilitating interactions with biological targets, particularly kinases.

The reproducibility of experiments involving novel compounds is a cornerstone of scientific integrity.[3] This guide aims to provide a robust experimental framework to ensure the reliable synthesis, characterization, and biological evaluation of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline, thereby facilitating its potential development as a therapeutic agent.

Synthesis and Purification: A Reproducible Pathway

The most established and versatile method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4] For the target molecule, a plausible and reproducible synthetic route is outlined below.

Proposed Synthetic Pathway

Synthetic Pathway A 4-Fluoro-1,2-dinitrobenzene C N-(4-methylpiperazin-1-yl)-2-nitroaniline A->C Nucleophilic Aromatic Substitution (SNAr) B 1-Methylpiperazine B->C D 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine C->D Reduction (e.g., H2/Pd-C or SnCl2/HCl) F 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline D->F Condensation (e.g., in Ethanol or Acetic Acid) E Butane-2,3-dione (Diacetyl) E->F

Caption: Proposed synthetic pathway for 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline.

Step-by-Step Experimental Protocol: Synthesis

Part 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine (Intermediate D)

  • Nucleophilic Aromatic Substitution: To a solution of 4-fluoro-1,2-dinitrobenzene (1.0 eq) in a suitable solvent such as ethanol or DMSO, add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq). Heat the mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and precipitate the product, N-(4-methylpiperazin-1-yl)-2-nitroaniline (Intermediate C), by adding water. Filter, wash with water, and dry the solid.

  • Reduction of the Nitro Group: Dissolve the intermediate C in ethanol or ethyl acetate. Add a reducing agent, such as palladium on carbon (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker). Alternatively, chemical reduction can be achieved using stannous chloride (SnCl2) in concentrated hydrochloric acid. Monitor the reaction by TLC until the starting material is consumed. After completion, filter the catalyst (if using Pd/C) and neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product, 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine (Intermediate D), with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Part 2: Synthesis of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (Final Product F)

  • Condensation Reaction: Dissolve the diamine intermediate D (1.0 eq) in ethanol or glacial acetic acid.[4] Add butane-2,3-dione (diacetyl, 1.05 eq) to the solution. Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If using acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate. The crude product may precipitate out. Filter the solid or extract the aqueous layer with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to obtain the pure 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline.

Troubleshooting and Reproducibility Considerations
  • Purity of Reactants: Ensure the purity of the starting materials, especially the diamine intermediate, as impurities can lead to side reactions and lower yields.

  • Reaction Conditions: The condensation reaction is generally robust, but the choice of solvent can influence the reaction rate and yield. Acetic acid can catalyze the reaction but may require neutralization during work-up.[4]

  • Purification: The final product's purity is critical for biological assays. Column chromatography is recommended for obtaining a highly pure compound. The polarity of the eluent should be optimized to ensure good separation from any unreacted starting materials or byproducts.

Structural Characterization and Validation

Unequivocal structural confirmation of the synthesized compound is essential. A combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data
TechniqueExpected Observations for 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline
¹H NMR - Aromatic protons on the quinoxaline ring (3H).- Singlets for the two methyl groups at the 2 and 3 positions (6H).- Protons of the piperazine ring (8H).- A singlet for the methyl group on the piperazine (3H).
¹³C NMR - Peaks corresponding to the carbon atoms of the quinoxaline core.- Signals for the two methyl groups.- Resonances for the piperazine ring carbons and the N-methyl carbon.
FT-IR - Aromatic C-H stretching vibrations.- C=N stretching of the pyrazine ring.- Aliphatic C-H stretching of the methyl and piperazine groups.
HRMS - The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₂₀N₄).
Workflow for Structural Validation

Structural Validation Workflow A Synthesized Compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D High-Resolution Mass Spectrometry (HRMS) A->D E FT-IR Spectroscopy A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the structural validation of the synthesized compound.

Comparative Performance Analysis: A Hypothetical Case Study

To illustrate the process of evaluating the biological potential of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline, we present a hypothetical comparative study against a known cytotoxic agent, Compound X , a generic quinoxaline derivative with reported anticancer activity. The following data is illustrative and serves as a template for a real experimental comparison.

Hypothetical Experimental Data: In Vitro Cytotoxicity

The cytotoxic activity of the target compound and a comparator could be assessed using a standard MTT assay on a cancer cell line (e.g., A549, a human lung cancer cell line). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is a key metric.

CompoundTarget Cell LineIC₅₀ (µM) - Hypothetical
2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline A549 (Human Lung Cancer)5.2
Compound X (Comparator) A549 (Human Lung Cancer)8.7
Doxorubicin (Positive Control) A549 (Human Lung Cancer)0.5

This hypothetical data suggests that our target compound has a more potent cytotoxic effect on A549 cells compared to Compound X.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline, Compound X, and Doxorubicin) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks for the Researcher

This guide provides a foundational and predictive framework for the reproducible synthesis, characterization, and biological evaluation of the novel compound 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline. While the specific experimental details will require optimization in the laboratory, the principles and protocols outlined herein are based on well-established chemical and biological methodologies. Adherence to rigorous experimental design, thorough characterization, and careful documentation will be paramount in ensuring the reproducibility and validity of findings related to this promising molecule. The structural motifs present in this compound suggest that it is a strong candidate for further investigation in drug discovery programs, particularly in oncology and infectious diseases.

References

  • Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. RSC Publishing. (2020).
  • 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925. PubChem.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES.
  • New route for the synthesis of 7-(piperazin-1-yl)-quinoxaline-2-carbonitrile 1,4-dioxide (3). Reagents and conditions.
  • asian journal of chemistry. (2015).
  • 2,3-DIMETHYLQUINOXALINE synthesis. ChemicalBook.
  • 691873-15-1|6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline. BLDpharm.
  • Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. (2022).
  • 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR spectrum. ChemicalBook.
  • 2,3-Dimethylquinoxaline | 2379-55-7. Sigma-Aldrich.
  • Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. PMC.
  • 2,3-dimethyl quinoxaline, 2379-55-7. The Good Scents Company.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • (PDF) Structure of 2,3-Dimethylquinoxaline.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. (2025).
  • 6,7-DIMETHYL-2,3-DI(2-PYRIDYL)QUINOXALINE(6627-38-9) 1H NMR spectrum.
  • Quinoxaline, its derivatives and applications: A St
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • New Quinoxalines with Biological Applic
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. (2023).
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm

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Validation

Head-to-head comparison of quinoxaline-based inhibitors

Topic: Head-to-Head Comparison of Quinoxaline-Based Kinase Inhibitors Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist A Head-to-Head Analysis of Erdafitinib, XL147, and NVP-BGT226 Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Quinoxaline-Based Kinase Inhibitors Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

A Head-to-Head Analysis of Erdafitinib, XL147, and NVP-BGT226

Executive Summary: The Quinoxaline Advantage

In medicinal chemistry, the quinoxaline scaffold (benzopyrazine) is recognized as a "privileged structure." Its planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase active sites.[]

This guide provides a technical comparison of three distinct quinoxaline-derived inhibitors that have shaped the landscape of targeted therapy:

  • Erdafitinib (JNJ-42756493): A pan-FGFR inhibitor approved for urothelial carcinoma.

  • Pilaralisib (XL147/SAR245408): A highly selective Class I PI3K inhibitor.[2]

  • NVP-BGT226: A dual PI3K/mTOR inhibitor designed to overcome feedback loop resistance.

The Contenders: Pharmacological Profiles

The following data aggregates experimentally validated


 values from biochemical assays. Note the trade-off between isotype selectivity (XL147) and broad-spectrum potency (NVP-BGT226).
Table 1: Comparative Potency & Selectivity Data[3]
FeatureErdafitinib (JNJ-42756493)Pilaralisib (XL147)NVP-BGT226
Primary Target Pan-FGFR (1–4)Class I PI3Ks (Isoform selective)Dual PI3K / mTOR
Scaffold Class QuinoxalineQuinoxaline-SulfonamideImidazo[4,5-c]quinoline*
Mechanism ATP-CompetitiveATP-CompetitiveATP-Competitive

(Primary)
FGFR1: 1.2 nMFGFR2: 2.5 nMFGFR3: 3.0 nMFGFR4: 5.7 nMPI3K

:
39 nMPI3K

:
36 nMPI3K

:
23 nMPI3K

:
383 nM
PI3K

:
4 nMPI3K

:
38 nMPI3K

:
63 nMmTOR: <20 nM
Selectivity Low affinity for VEGFR2 (

~36.8 nM)
mTOR: >15,000 nM (Highly Selective)Hits mTORC1/C2 (Dual inhibition)
Clinical Status FDA Approved (Balversa)Phase I/II (Discontinued/Stalled)Preclinical / Phase I
Key Application FGFR-altered Urothelial CarcinomaHR+ Breast Cancer (w/ Trastuzumab)Solid tumors with PI3K resistance

*Note: NVP-BGT226 utilizes a tricyclic imidazo-quinoline core, a direct structural evolution of the bicyclic quinoxaline scaffold to enhance mTOR binding.

Mechanistic Pathways & Binding Logic

Understanding where these inhibitors act is crucial for assay design.

  • Erdafitinib blocks the RTK (Receptor Tyrosine Kinase) level, preventing autophosphorylation.

  • XL147 blocks the conversion of PIP2 to PIP3 at the membrane.

  • NVP-BGT226 blocks both PI3K and the downstream mTOR complex, preventing the S6K feedback loop that often limits pure PI3K inhibitors.

Visualization: Signaling Blockades

SignalingPathways RTK FGFR / RTK PI3K PI3K (p110) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Activation S6K S6K / 4EBP1 mTOR->S6K Proliferation Proliferation & Survival S6K->Proliferation Erda Erdafitinib (Blocks RTK) Erda->RTK XL XL147 (Blocks PI3K) XL->PI3K NVP NVP-BGT226 (Dual Block) NVP->PI3K NVP->mTOR

Figure 1: Pathway intervention points. Erdafitinib acts upstream at the receptor level, while XL147 and NVP-BGT226 target the intracellular PI3K/mTOR cascade.

Validated Experimental Protocols

As a scientist, generating reproducible


 data requires selecting the right assay. For quinoxaline inhibitors, ADP-Glo™  (luminescence) is the industry standard for biochemical screening because it is universal (works for both lipid and protein kinases) and resistant to compound fluorescence interference.
Protocol A: Biochemical Kinase Assay (ADP-Glo Platform)

Application: Determining


 for XL147 (Lipid Kinase) or Erdafitinib (Protein Kinase).
Critical Reagent Setup (The "Expert" Nuance)
  • For Erdafitinib (FGFR): Use a peptide substrate (e.g., Poly E4Y1).

  • For XL147 (PI3K): You must use lipid vesicles. Soluble PIP2 is often insufficient.

    • Lipid Prep:[3] Sonicate PIP2:PS (Phosphatidylserine) in a 1:3 ratio to form Small Unilamellar Vesicles (SUVs). This mimics the cell membrane interface required for PI3K activity.

Step-by-Step Workflow
  • Compound Prep: Serial dilute inhibitor in 100% DMSO (acoustic dispensing preferred to avoid tip loss). Final DMSO concentration in assay should be <1%.

  • Kinase Reaction (10 µL):

    • Add 2.5 µL Inhibitor.

    • Add 2.5 µL Enzyme (PI3K or FGFR).

    • Add 5 µL Substrate/ATP Mix (ATP concentration should be at

      
       apparent, typically 10–50 µM).
      
    • Incubation: 60 minutes at Room Temp (RT).

  • ADP-Glo Reagent (10 µL):

    • Add 10 µL ADP-Glo reagent to stop the reaction and deplete unconsumed ATP.

    • Incubation: 40 minutes at RT.[3]

  • Detection Reagent (20 µL):

    • Add 20 µL Kinase Detection Reagent (converts generated ADP

      
       ATP 
      
      
      
      Luciferase signal).
    • Incubation: 30–60 minutes.[4][5]

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Visualization: Assay Workflow

ADPGloWorkflow Step1 1. Kinase Rxn (Enzyme + Lipid/Peptide + ATP) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 60 min Step3 3. Detection (Convert ADP->ATP->Light) Step2->Step3 40 min Step4 4. Read Output (Luminometer) Step3->Step4 30 min

Figure 2: The ADP-Glo workflow. Crucially, Step 2 removes background noise by eliminating unreacted ATP, ensuring the signal in Step 4 comes solely from kinase activity.

Protocol B: Cellular Mechanism Validation (Western Blot)

Objective: Confirm that the inhibitor engages the target inside the cell (Target Engagement).

  • Cell Seeding: Seed sensitive lines (e.g., RT-112 for FGFR; MCF-7 for PI3K) at

    
     cells/well.
    
  • Starvation: Serum-starve overnight (0.1% FBS) to reduce basal background noise.

  • Treatment:

    • Pre-treat with Inhibitor (Erdafitinib/XL147) for 1–2 hours.

    • Stimulate with Ligand (FGF for Erdafitinib; Insulin/EGF for XL147) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (NaVO3, NaF are critical).

  • Detection Targets:

    • Erdafitinib: p-FGFR (Tyr653/654), p-ERK1/2.

    • XL147: p-AKT (Thr308 - direct PI3K readout), p-AKT (Ser473 - mTORC2 readout).

    • NVP-BGT226: p-AKT (Ser473) AND p-S6 (Ribosomal protein, downstream of mTORC1).

Expert Troubleshooting & Tips

1. Solubility & "Crash Out": Quinoxalines are flat, lipophilic molecules. They often precipitate in aqueous buffers.

  • Solution: Keep DMSO concentration constant across the dose-response curve. If using >10 µM, verify solubility by light scattering.

2. The ATP Competition Factor: Since these are ATP-competitive inhibitors, their apparent potency (


) shifts with ATP concentration.[2][6]
  • Rule: Always report

    
     relative to the ATP concentration used. For clinical relevance, run assays at physiological ATP (1 mM) or calculate 
    
    
    
    using the Cheng-Prusoff equation.

3. PI3K Isoform Drift: When testing XL147, be aware that p110


 is less sensitive (383 nM) than p110

(39 nM). If your cell line is PTEN-null (often p110

dependent), XL147 may appear less potent than expected.

References

  • Perera, T. P., et al. (2017).[7] Discovery and pharmacological characterization of JNJ-42756493 (erdafitinib), a functionally selective small molecule FGFR family inhibitor.[7] Molecular Cancer Therapeutics. Link

  • Foster, P., et al. (2015). The Selective PI3K Inhibitor XL147 (SAR245408) Inhibits Tumor Growth and Survival. Molecular Cancer Therapeutics. Link

  • Markman, B., et al. (2010). Phase I safety, pharmacokinetic, and pharmacodynamic study of the oral phosphatidylinositol-3-kinase and mTOR inhibitor BGT226.[8] Annals of Oncology. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Shapiro, G. I., et al. (2014).[9] Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of SAR245408 (XL147), an Oral Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors.[9] Clinical Cancer Research. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

Executive Summary & Hazard Architecture Do not treat this compound as a generic organic solid. 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (CAS 383148-06-9) presents a dual-threat pharmacophore profile.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Do not treat this compound as a generic organic solid. 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (CAS 383148-06-9) presents a dual-threat pharmacophore profile.[1][2][3][4][5][6] As a researcher, you must recognize that its toxicity is not just acute; it is immunological.[3]

The "Why" Behind the Protocol (Causality)
  • The Piperazine Moiety (Sensitization Vector): The N-methylpiperazine ring is a potent nitrogenous base and a documented respiratory and skin sensitizer .[2][3] Repeated exposure to even sub-toxic doses can trigger IgE-mediated hypersensitivity (occupational asthma) or T-cell mediated contact dermatitis.[1][2][3]

  • The Quinoxaline Core (Intercalation Risk): Quinoxalines are planar, heterocyclic systems often investigated for their ability to intercalate into DNA.[3] Until specific genotoxicity data proves otherwise, you must handle this as a suspected mutagen .[3]

Operational Classification: OEB 3 (Occupational Exposure Band 3) .

  • Control Strategy: Containment at source.

  • Acceptable Exposure Limit (Estimated): 10–100 µg/m³.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. We rely on multiple layers so that the failure of one does not result in exposure.

Protection ZoneEquipment StandardScientific Rationale (The "Why")
Respiratory Primary: Fume Hood / BSC Class IISecondary: N95 or P100 RespiratorPiperazine derivatives form invisible aerosols during weighing.[1][2][3] Static charge often disperses these particles outside the balance draft shield.
Dermal (Hands) Double Gloving (Nitrile) Inner: Bright Blue/WhiteOuter:[1][3] Purple/BlackPermeation Indicator System: If the inner glove shows discoloration, the outer barrier has failed.[3] Piperazines are organic bases that can degrade thin latex; Nitrile (minimum 5 mil) provides superior chemical resistance.
Ocular Chemical Splash Goggles (Not Safety Glasses)Quinoxaline bases are ocular irritants. Safety glasses allow vapor/dust entry from the sides; goggles provide a hermetic seal against basic dusts.
Body Tyvek® Lab Coat (Disposable)Cotton coats trap dust in the weave, turning your lab coat into a secondary exposure source during lunch or breaks.[3] Tyvek sheds dust.

Operational Protocols: A Self-Validating System

Phase A: Weighing & Transfer (Highest Risk)

The goal is to prevent "fugitive dust"—particles that escape the balance.[1][2]

  • Static Elimination: Place an ionizing bar or anti-static gun inside the balance enclosure.

    • Validation: If the powder "jumps" or clings to the spatula, stop. Your static control is failing, and aerosolization is imminent.

  • The "Wet Method": If possible, tare the vial, add the solvent inside the hood, and then add the solid.[3] Solubilizing the compound immediately suppresses dust generation.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.

    • Validation: Check the wipe. If it stains yellow/orange (typical of quinoxalines), your transfer technique was messy. Re-clean.

Phase B: Reaction & Synthesis[1][3]
  • Temperature Control: Quinoxalines are thermally stable, but piperazine volatility increases with heat. Use a reflux condenser with a scrubber if heating above 60°C.

  • pH Monitoring: This compound is basic. Avoid mixing with strong acids/oxidizers without a controlled addition plan to prevent exothermic runaway.

Phase C: Spill Response (The "Halo" Protocol)

Never dry sweep. Dry sweeping creates a toxic cloud.[3]

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently mist the powder with PEG-400 or water to agglomerate the dust.[3]

  • Harvest: Use a plastic scoop (not metal, to avoid sparking/static) to lift the wet slurry.

  • Verify: Shine a UV light (365 nm) on the area. Many quinoxalines are fluorescent. If it glows, you missed a spot.[3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Decision_Logic Start Handling 2,3-Dimethyl-6- (4-methylpiperazin-1-yl)quinoxaline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solution / Liquid Form StateCheck->Solution Dissolved HighRisk HIGH RISK: Inhalation & Dust Solid->HighRisk MedRisk MODERATE RISK: Splash & Contact Solution->MedRisk ControlsSolid REQ: Fume Hood + Double Nitrile + P100 Backup HighRisk->ControlsSolid ControlsLiq REQ: Fume Hood + Single Nitrile + Goggles MedRisk->ControlsLiq Action Proceed with Experiment ControlsSolid->Action ControlsLiq->Action

Caption: Operational Logic Flow for PPE Selection based on physical state. Note the escalation to P100 respiratory backup for solid handling.

Disposal & Logistics

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with acidic waste streams (risk of heat generation). Segregate into "Basic Organic Waste."

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber for nitrogen oxides (NOx).[1][2][3]

  • Container: High-density polyethylene (HDPE) or Amber Glass.[1][2][3] Avoid metal containers if the compound is in an aqueous acidic solution (corrosion risk).

Emergency Medical Profile

Exposure RouteImmediate ActionMechanism of Injury
Inhalation Move to fresh air.[1][2][3][4][7][8][9][10] Administer Oxygen if breathing is labored.Bronchospasm (Asthma-like attack) due to piperazine sensitization.[1][2][3]
Skin Contact Wash with soap and water for 15 minutes .[10] Do not use alcohol (increases permeability).Alkaline burn + Sensitization. Watch for delayed erythema (redness).
Eye Contact Flush for 15 minutes. Consult ophthalmologist.Corrosive injury to cornea due to basic pH.

References

  • PubChem. (2025).[11] Compound Summary: 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (CAS 383148-06-9).[1][2][3] National Library of Medicine. [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperazine (Sensitization Data). [Link][1][2][3]

  • Centers for Disease Control and Prevention (CDC). (2024). The NIOSH Occupational Exposure Banding Process. [Link][1][2][3][12]

  • Occupational Safety and Health Administration (OSHA). (2024). Health Guidelines for Piperazine Dihydrochloride. [Link][1][2][3]

Sources

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